Vorapaxar metabolite M19

概要

説明

Vorapaxar metabolite M19 is a significant compound derived from the metabolism of Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist. Vorapaxar is primarily used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease . This compound is an inactive amine metabolite formed through carbamate cleavage .

準備方法

Synthetic Routes and Reaction Conditions: Vorapaxar is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2, leading to the formation of its metabolites, including M19 . The synthetic route involves the cleavage of the carbamate group in Vorapaxar, resulting in the formation of the inactive amine metabolite M19 .

Industrial Production Methods: The industrial production of Vorapaxar involves complex organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical transformations. The production of its metabolite M19 is a result of the metabolic processes in the human body, and thus, it is not synthesized industrially but rather studied for its pharmacokinetic properties .

化学反応の分析

Types of Reactions: Vorapaxar metabolite M19 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions, such as:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .

科学的研究の応用

Vorapaxar metabolite M19 has several scientific research applications, including:

Chemistry: Studying the metabolic pathways and chemical transformations of Vorapaxar.

Biology: Understanding the biological effects and interactions of Vorapaxar and its metabolites.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of Vorapaxar and its metabolites to optimize therapeutic strategies.

Industry: Developing analytical methods to detect and quantify Vorapaxar and its metabolites in biological samples

作用機序

Vorapaxar metabolite M19 is an inactive metabolite, meaning it does not exert the same pharmacological effects as the parent compound, Vorapaxar. Vorapaxar itself functions by inhibiting thrombin-related platelet aggregation through the antagonism of protease-activated receptor-1 (PAR-1) on platelets . This inhibition prevents thrombin-induced platelet activation, reducing the risk of thrombotic cardiovascular events .

類似化合物との比較

Vorapaxar (Parent Compound): A PAR-1 antagonist used to reduce thrombotic cardiovascular events.

Monohydroxy Vorapaxar (M20): Another metabolite of Vorapaxar with comparable potency to the parent compound.

Uniqueness: Vorapaxar metabolite M19 is unique in that it is an inactive metabolite formed through the specific metabolic pathway involving carbamate cleavage. Unlike its parent compound and other metabolites, M19 does not exhibit pharmacological activity, making it a valuable compound for studying the metabolic fate and pharmacokinetics of Vorapaxar .

生物活性

Vorapaxar, a selective inhibitor of protease-activated receptor-1 (PAR-1), has gained attention for its role in reducing thrombotic cardiovascular events. The compound is metabolized into several metabolites, with M19 being the predominant one excreted in feces. This article delves into the biological activity of vorapaxar metabolite M19, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Vorapaxar and Its Metabolites

Vorapaxar is indicated for patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD). It functions by inhibiting platelet aggregation through reversible antagonism of PAR-1, which is activated by thrombin. The major metabolites produced during its metabolism are M20 (an active metabolite) and M19 (a predominant inactive metabolite) .

| Metabolite | Activity | Primary Route of Excretion | Enzymes Involved in Metabolism |

|---|---|---|---|

| Vorapaxar | Active | Feces | CYP3A4, CYP2J2 |

| M20 | Active | Feces | CYP3A4, CYP2J2 |

| M19 | Inactive | Feces | CYP3A4, CYP2J2 |

Pharmacokinetics and Pharmacodynamics

Vorapaxar is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours. The mean terminal elimination half-life ranges from 7 to 11 days, with an effective half-life estimated at 3-4 days . The pharmacokinetics of M19 is characterized by its predominance in fecal excretion (91.5% of total metabolites), while only a small fraction is eliminated through urine .

Key Pharmacokinetic Parameters

- Absorption : Rapid absorption with peak concentration at 1-2 hours.

- Bioavailability : Approximately 100%.

- Volume of Distribution : 424 L.

- Protein Binding : >99% to plasma proteins.

- Elimination : Primarily via feces (91.5%), minor urinary excretion (8.5%) .

Vorapaxar acts as a reversible antagonist of PAR-1 receptors on platelets. By blocking thrombin-induced platelet activation, it effectively reduces platelet aggregation. Notably, while vorapaxar inhibits aggregation induced by thrombin and TRAP (thrombin receptor activating peptide), it does not affect aggregation induced by other agonists such as ADP or collagen .

Clinical Implications and Case Studies

Clinical studies have demonstrated the efficacy of vorapaxar in reducing cardiovascular events. For instance, data from the TRA2°P-TIMI 50 trial indicated that vorapaxar significantly lowered the risk of cardiovascular death, MI, or stroke in patients with a history of MI . However, the role of M19 specifically in clinical outcomes remains less defined due to its inactive nature.

Case Study Example

In a study involving patients with a history of coronary artery disease, vorapaxar was administered alongside standard antiplatelet therapy. Results indicated that patients receiving vorapaxar had a lower incidence of thrombotic events compared to those on standard therapy alone. While M19 was present as a metabolite, its direct impact on clinical outcomes was not assessed separately due to its inactivity .

特性

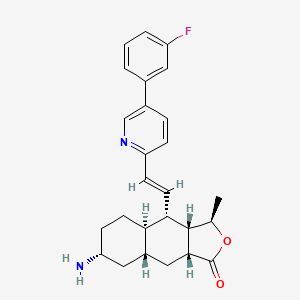

IUPAC Name |

(1R,3aR,4aR,6R,8aR,9S,9aS)-6-amino-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-15-25-23(22-9-6-20(28)12-18(22)13-24(25)26(30)31-15)10-8-21-7-5-17(14-29-21)16-3-2-4-19(27)11-16/h2-5,7-8,10-11,14-15,18,20,22-25H,6,9,12-13,28H2,1H3/b10-8+/t15-,18+,20-,22-,23+,24-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWVNGLHQVHBJ-FRGGEYDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3CC(CCC3C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)N)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](C[C@@H]3C[C@@H](CC[C@H]3[C@@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)N)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618386-15-5 | |

| Record name | SCH-540679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618386155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-540679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513C7Y5G0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。